molecular formula C11H15NO B2391841 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL CAS No. 5322-07-6

2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL

Cat. No.: B2391841
CAS No.: 5322-07-6
M. Wt: 177.247
InChI Key: MDKOHIKUJGFZOW-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.25 g/mol It is a derivative of tetrahydroquinoline, a bicyclic structure consisting of a benzene ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . Another approach involves the reduction of quinoline using sodium borohydride (NaBH4) in an alcoholic solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: A precursor to 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL with similar structural features.

    2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one:

Uniqueness

This compound is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(1,2,3,4-tetrahydroquinolin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-4,9,12-13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKOHIKUJGFZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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